molecular formula C20H20FN3O4 B11989235 N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide

N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide

Katalognummer: B11989235
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: PDGVIYNMJASFLN-QGOAFFKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with functional groups such as carbamoyl, fluoro-phenyl, vinyl, and nitro-benzamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the carbamoyl group: This can be achieved by reacting butylamine with a suitable carbonyl compound.

    Introduction of the fluoro-phenyl group: This step might involve a substitution reaction where a fluorine atom is introduced to a phenyl ring.

    Vinyl group addition: This can be done through a Heck reaction or similar coupling reaction.

    Nitro-benzamide formation: The final step could involve nitration of a benzamide precursor.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Receptor interaction: Mod

Eigenschaften

Molekularformel

C20H20FN3O4

Molekulargewicht

385.4 g/mol

IUPAC-Name

N-[(E)-3-(butylamino)-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C20H20FN3O4/c1-2-3-12-22-20(26)18(13-15-6-4-5-7-17(15)21)23-19(25)14-8-10-16(11-9-14)24(27)28/h4-11,13H,2-3,12H2,1H3,(H,22,26)(H,23,25)/b18-13+

InChI-Schlüssel

PDGVIYNMJASFLN-QGOAFFKASA-N

Isomerische SMILES

CCCCNC(=O)/C(=C\C1=CC=CC=C1F)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

CCCCNC(=O)C(=CC1=CC=CC=C1F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.